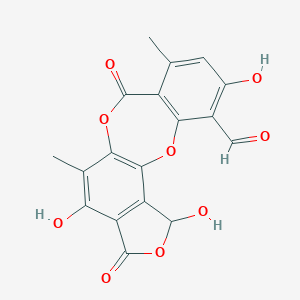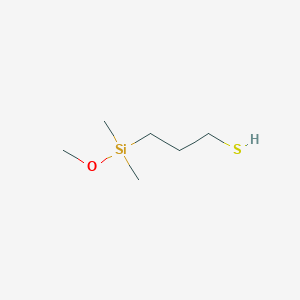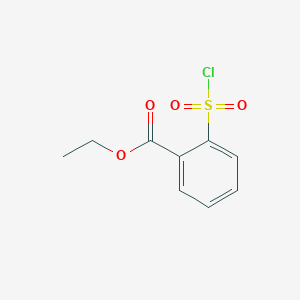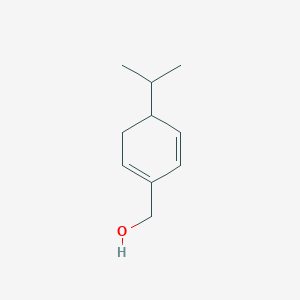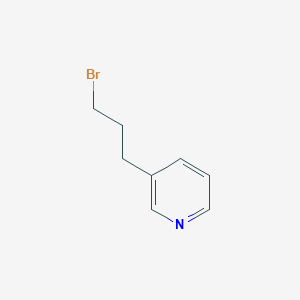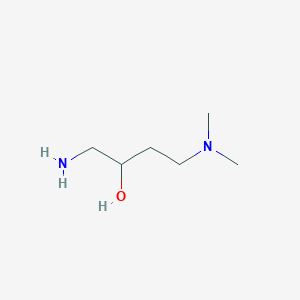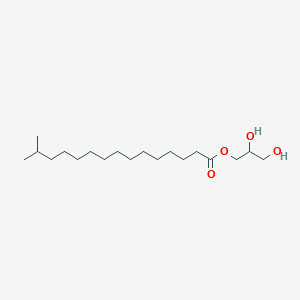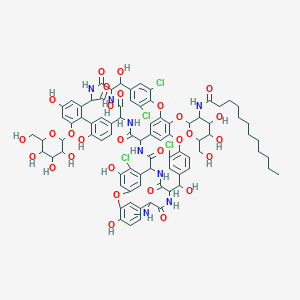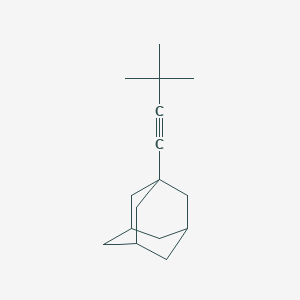
1-(3,3-dimethylbut-1-ynyl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(33113,7)decane, 1-(3,3-dimethyl-1-butynyl)- is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(33113,7)decane, 1-(3,3-dimethyl-1-butynyl)- typically involves multiple steps One common method starts with the preparation of the tricyclo(33113,7)decane core, which can be achieved through a Diels-Alder reaction followed by a series of functional group transformations
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing pathways and processes at the cellular level.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: A simpler tricyclic compound with similar structural features.
Tricyclo(3.3.1.13,7)decane: The parent compound without the 1-(3,3-dimethyl-1-butynyl) group.
Bicyclo(2.2.1)heptane: Another polycyclic compound with comparable reactivity.
Uniqueness
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- is unique due to the presence of the 1-(3,3-dimethyl-1-butynyl) group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
103185-26-8 |
|---|---|
Fórmula molecular |
C16H24 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1-(3,3-dimethylbut-1-ynyl)adamantane |
InChI |
InChI=1S/C16H24/c1-15(2,3)4-5-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,6-11H2,1-3H3 |
Clave InChI |
LQESZBJHPCVSRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
SMILES canónico |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
| 103185-26-8 | |
Sinónimos |
1-(3,3-dimethylbut-1-ynyl)adamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


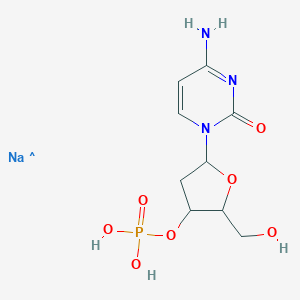
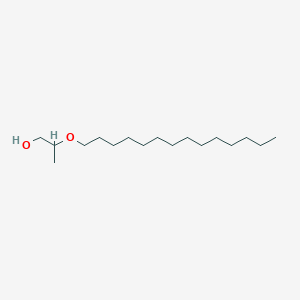
![2-(Chloromethyl)-5-fluorobenzo[d]thiazole](/img/structure/B34655.png)
